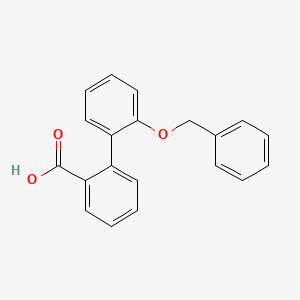

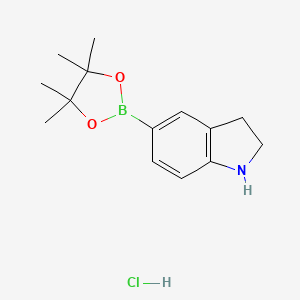

![molecular formula C14H14F6N2O B6330512 1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine CAS No. 1240566-69-1](/img/structure/B6330512.png)

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine (1-3,5-BTMP) is an organic compound with a complex structure and a wide range of applications in the scientific research field. It is a versatile compound that has been used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry. The compound is a member of the piperazine family, and its structure consists of a benzene ring with two trifluoromethyl groups attached to it, as well as a methyl group attached to the piperazine ring. This compound has been used in a variety of research applications, including organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine has a wide range of applications in the scientific research field. It has been used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a reagent for the synthesis of a variety of compounds, including amides, esters, and carboxylic acids. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants. In biochemistry, this compound has been used as a probe for the study of enzyme-catalyzed reactions.

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of neurokinin antagonists , which suggests that it may interact with neurokinin receptors.

Mode of Action

Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may bind to neurokinin receptors, thereby inhibiting the action of neurokinins.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of research applications. Additionally, it is relatively easy to synthesize and is available from a variety of commercial sources. However, this compound also has some limitations, such as its potential toxicity and the fact that it can be difficult to work with in some laboratory experiments.

Zukünftige Richtungen

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine has a wide range of potential applications in the scientific research field, and there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anticonvulsant. Furthermore, research could be conducted to explore the potential applications of this compound in organic synthesis, such as its potential use as a reagent for the synthesis of amides, esters, and carboxylic acids. Finally, research could be conducted to explore the potential applications of this compound in drug discovery, such as its potential use as a starting material for the synthesis of various pharmaceuticals.

Synthesemethoden

1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine can be synthesized through a multi-step process. The first step involves the reaction of 3,5-difluorobenzoyl chloride with 2-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound. The second step involves the hydrolysis of the compound to produce this compound. This can be done using a base, such as sodium hydroxide or potassium hydroxide, or an acid, such as hydrochloric acid or sulfuric acid.

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F6N2O/c1-8-7-21-2-3-22(8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIQUKDBOQTLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 96%](/img/structure/B6330437.png)

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

amine hydrochloride](/img/structure/B6330454.png)

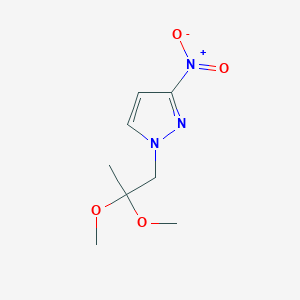

![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

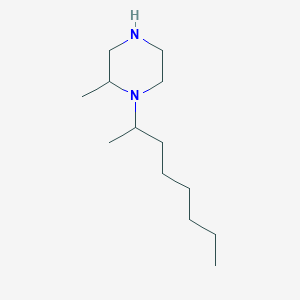

amine](/img/structure/B6330508.png)

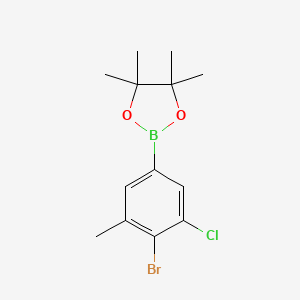

![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)